Superior Blood Pressure Reduction vs. Valsartan/HCTZ: COSIMA Study
In a randomized, prospective study (COSIMA) comparing the fixed-dose combination of irbesartan 150 mg/HCTZ 12.5 mg (Avalide) with valsartan 80 mg/HCTZ 12.5 mg in patients with mild-to-moderate hypertension, irbesartan/HCTZ demonstrated significantly greater reductions in both systolic and diastolic blood pressure measured by home blood pressure monitoring (HBPM) [1]. The study also reported a significantly higher rate of blood pressure normalization with irbesartan/HCTZ.
| Evidence Dimension | Blood Pressure Reduction and Normalization |
|---|---|
| Target Compound Data | Irbesartan 150 mg/HCTZ 12.5 mg: SBP -13.0 mmHg, DBP -9.5 mmHg; BP normalization rate (SBP <135 mmHg and DBP <85 mmHg) 50.2% |
| Comparator Or Baseline | Valsartan 80 mg/HCTZ 12.5 mg: SBP -10.6 mmHg, DBP -7.4 mmHg; BP normalization rate 33.2% |
| Quantified Difference | SBP: -2.4 mmHg (P = 0.0094); DBP: -2.1 mmHg (P = 0.0007); Normalization: 17.0% absolute difference (P = 0.0003) |
| Conditions | 8-week randomized, open-label, blinded-endpoint study in 800 adults with mild-to-moderate hypertension; blood pressure assessed by home blood pressure monitoring (HBPM) and office measurements. |
Why This Matters
This direct comparative evidence demonstrates that Avalide provides superior blood pressure reduction and a higher likelihood of achieving target blood pressure compared to a leading alternative ARB/HCTZ combination, which is critical for clinical decision-making and procurement based on therapeutic efficacy.
- [1] Bobrie G, Delonca J, Moulin C, Giacomino A, Postel-Vinay N, Asmar R; COmparative Study of Efficacy of Irbesartan/HCTZ with Valsartan/HCTZ Using Home Blood Pressure Monitoring in the TreAtment of Mild-to-Moderate Hypertension (COSIMA) study. J Hypertens. 2005;23(Suppl 2):S285. Abstract P-118. View Source
